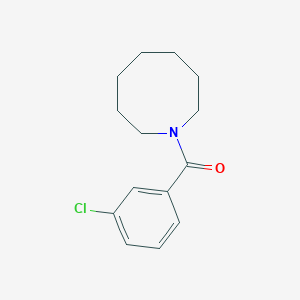

1-AZOCANYL(3-CHLOROPHENYL)METHANONE

Description

Properties

IUPAC Name |

azocan-1-yl-(3-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHZYCNLIHGXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(3-CHLOROPHENYL)METHANONE typically involves the reaction of azocane with 3-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems .

Chemical Reactions Analysis

Types of Reactions: 1-AZOCANYL(3-CHLOROPHENYL)METHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

1-AZOCANYL(3-CHLOROPHENYL)METHANONE has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-AZOCANYL(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and synthetic properties of 1-azocanyl(3-chlorophenyl)methanone analogs, alongside other chlorophenyl-containing methanones and related heterocycles:

Key Observations:

Thermal Stability: Tetrazole-based analogs (e.g., di(1H-tetrazol-5-yl)methanone oxime) exhibit superior thermal stability (decomposition >288°C) compared to hydrazine-linked compounds like 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C) . This is attributed to stronger hydrogen-bonding networks in tetrazole derivatives. The high melting point of (4-chlorophenyl)(4-piperidyl)methanone hydrochloride (238–239°C) suggests that halogenation and salt formation enhance thermal resilience .

Synthetic Pathways: Chlorophenyl-containing methanones are often synthesized via condensation (e.g., hydrazinecarbothioamides with aldehydes) or salt formation . Crystallization from reaction mother liquids (as seen in tetrazole derivatives) is a common purification step for azocanyl analogs .

Structural Influences on Reactivity :

- The 3-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which may slow nucleophilic attacks but enhance electrophilic substitution in arylidene-hydrazinyl-thiazolines .

- Ester derivatives like 3-chlorophenyl pivalate prioritize hydrolytic stability over thermal resilience due to their ester linkages .

Research Findings and Implications

Hydrogen Bonding vs. Halogen Effects: Tetrazole-based methanones rely on hydrogen bonding for stability, whereas chlorophenyl-piperidyl methanones leverage halogenated aromatic rings and ionic interactions (in hydrochloride salts) .

Applications in Drug Design: Hydrazinecarbothioamide precursors (e.g., 2-arylidene-N-(3-chlorophenyl) derivatives) are intermediates for bioactive thiazoles, suggesting that this compound could serve as a scaffold for antimicrobial or anticancer agents .

Limitations :

- Lower thermal stability of hydrazine-linked compounds may restrict high-temperature applications, necessitating structural modifications like salt formation or increased aromaticity .

Q & A

Q. What are the standard synthetic routes for preparing 1-Azocanyl(3-Chlorophenyl)Methanone?

The compound is typically synthesized via Friedel-Crafts acylation, where 3-chlorotoluene reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as reflux temperature and solvent choice (e.g., dichloromethane) are critical for yield optimization. Purification often involves distillation or recrystallization . Alternative methods include functionalizing pre-existing azocane scaffolds with chlorophenyl ketone groups through nucleophilic substitution or coupling reactions .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chlorophenyl and azocanyl moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography resolves stereochemistry and crystal packing .

Q. How does the chlorophenyl group influence the compound’s reactivity?

The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic reactivity at the carbonyl carbon, making it susceptible to nucleophilic attacks (e.g., Grignard reagents). This group also stabilizes intermediates in substitution reactions via resonance effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or crystallographic disorder. Validate computational models (e.g., DFT) by cross-referencing with high-resolution X-ray structures. Refinement software like SHELXL can reconcile differences by optimizing thermal parameters and occupancy rates .

Q. What strategies optimize yield in multi-step syntheses involving azocanyl and chlorophenyl groups?

Use flow chemistry to control exothermic reactions (e.g., acylations) and minimize side products. Kinetic studies via inline IR or mass spectrometry help identify rate-limiting steps. Catalytic systems, such as Pd-mediated cross-couplings, improve selectivity for azocane functionalization .

Q. How can machine learning enhance reaction pathway predictions for derivatives?

Tools like retrosynthetic analysis (e.g., using Reaxys or Pistachio databases) predict feasible routes by fragmenting the target molecule into synthons. Train models on reaction databases to prioritize pathways with high atom economy and low steric hindrance .

Q. What methodologies assess the compound’s kinase inhibition potential?

Perform in vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Molecular docking studies (using AutoDock Vina) predict binding modes to ATP pockets. Cross-validate with cellular assays (e.g., Western blotting for phosphoprotein quantification) .

Q. How do steric and electronic effects impact stability under physiological conditions?

Evaluate hydrolytic stability via accelerated degradation studies at varying pH levels. The azocanyl ring’s strain and the chlorophenyl group’s electron deficiency may increase susceptibility to hydrolysis. Stabilize the compound using prodrug strategies (e.g., esterification) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing biological activity datasets?

Apply multivariate analysis (e.g., PCA) to identify structure-activity relationships (SAR). Use Bayesian models to account for variability in IC₅₀ measurements. Validate hypotheses with dose-response curves and replicate experiments .

Q. How can crystallographic data resolve ambiguous functional group orientations?

Refine X-ray diffraction data with SHELXTL to model alternative conformations. Electron density maps (e.g., Fo-Fc maps) highlight disordered regions. Compare with solid-state NMR to confirm dynamic behavior in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.